Amidoxime

描述

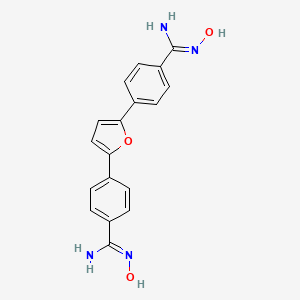

Amidoxime is a chemical compound characterized by the presence of an amino group and a hydroxyimino group attached to the same carbon atom. This unique structure makes this compound a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Amidoximes are known for their ability to release nitric oxide, which has numerous biological effects, particularly on the cardiovascular system .

准备方法

Synthetic Routes and Reaction Conditions: Amidoximes can be synthesized through several methods, with one of the most common being the reaction of nitriles with hydroxylamine. This reaction typically occurs under solvent-free conditions and can be enhanced using ultrasonic irradiation . Another method involves the redox polymerization of poly(acrylonitrile-co-acrylic acid) followed by chemical modification with hydroxylamine hydrochloride .

Industrial Production Methods: Industrial production of amidoximes often involves the use of polymeric materials. For instance, amidoxime-functionalized fibers can be prepared using microwave-assisted methods, which enhance the adsorption properties of the fibers for applications such as heavy metal removal from wastewater .

化学反应分析

Nucleophilic Attack on Nitriles

The most widely used method involves hydroxylamine reacting with nitriles under basic conditions. For example:

-

Reagents : Hydroxylamine hydrochloride, sodium carbonate (2–6 eq.), ethanol/methanol.

-

Conditions : Reflux (60–80°C, 1–48 hours).

-

Yields : 63–98% for aromatic amidoximes; lower for aliphatic derivatives .

Table 1: Substrate Scope and Yields for Nitrile-Derived Amidoximes

| Substrate Type | Example Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Aromatic nitriles | Benzamidoxime | 85–98 | 3–6 |

| Aliphatic nitriles | Acetthis compound | 40–65 | 12–24 |

| Heteroaromatic nitriles | Pyridine-2-amidoxime | 70–88 | 5–8 |

Ultrasonic irradiation significantly enhances reaction efficiency, reducing time to 15–30 minutes with yields up to 95% for electron-rich aryl nitriles . Steric hindrance (e.g., ortho-substituted substrates) lowers yields to ~40% .

Alternative Synthetic Pathways

Less common methods include:

-

Thioamide conversion : Requires prior synthesis of thioamides from nitriles .

-

Heterocycle ring-opening :

Table 2: Comparative Analysis of this compound Synthesis Methods

| Method | Starting Material | Key Advantage | Limitation |

|---|---|---|---|

| Nitrile + NH₂OH | Nitriles | High yields, broad scope | Long reaction times |

| Ultrasonic irradiation | Nitriles | Rapid (15–30 min) | Specialized equipment |

| Thioamide conversion | Thioamides | Avoids nitrile intermediates | Multi-step synthesis |

Chemical Oxidation Pathways

Amidoximes undergo oxidation to release nitric oxide (NO) or form nitriles/amides, depending on conditions:

Table 3: NO Release Efficiency of Selected Amidoximes

| This compound Structure | Oxidant | NO Release (%) |

|---|---|---|

| Methylthis compound | K₃Fe(CN)₆ (pH 12) | 25 |

| Phenylthis compound | K₃Fe(CN)₆ (pH 12) | 10 |

| Pyridine-2,6-dithis compound | K₃Fe(CN)₆ (pH 12) | 40 |

Electron-withdrawing groups (e.g., pyridine rings) enhance NO release by stabilizing reactive intermediates .

Biomimetic Oxidation Mechanisms

In vivo studies reveal:

-

Enzymatic pathways : NADPH-dependent reductases and cytochrome P450 catalyze oxidation .

-

Biological effects : Vasodilation (EC₅₀ = 0.1–10 μM for aortic relaxation) and blood pressure modulation .

N-Alkylation and N-Acylation

The free amine group enables derivatization:

-

N-Alkylation : React with alkyl halides/RX in polar aprotic solvents (e.g., DMF) .

-

N-Acylation : Treat with acyl chlorides/anhydrides under mild conditions .

Example :

This systematic analysis underscores amidoximes' versatility in synthetic and oxidative transformations. Optimized nitrile-based syntheses and controlled oxidation protocols position these compounds as valuable intermediates in medicinal chemistry and materials science.

科学研究应用

Environmental Remediation

Uranium Recovery and Removal

Amidoxime-based materials have emerged as a promising solution for uranium extraction from seawater and contaminated water sources. These materials exhibit a strong affinity for uranyl ions, making them effective adsorbents for uranium recovery. Research indicates that this compound groups can selectively bind to uranium, facilitating its removal from aqueous systems. Factors influencing the efficiency of uranium extraction include pH, adsorption capacity, and selectivity of the this compound ligands .

Table 1: Characteristics of this compound-Based Materials for Uranium Recovery

| Material Type | Synthesis Method | Adsorption Capacity (mg/g) | Selectivity for Uranium | Regenerability |

|---|---|---|---|---|

| Polymeric Amidoximes | Free radical polymerization | 200-300 | High | Yes |

| Functionalized Cellulose | Chemical modification | 150-250 | Moderate | Yes |

Decomposition of Organophosphate Compounds

This compound-functionalized cellulose has shown remarkable efficacy in degrading highly toxic organophosphate compounds, including pesticides and chemical warfare agents. The introduction of this compound groups significantly accelerates the hydrolytic degradation process, reducing the reaction barrier and enhancing the degradation rate. This application is crucial for environmental decontamination efforts .

Medicinal Chemistry

Pharmacological Activities

Amidoximes have been investigated for their potential therapeutic effects, particularly in cardiovascular health. Studies suggest that this compound compounds can act as cardiotonic agents, enhancing the contractile force of heart muscles and potentially aiding in heart failure treatment. Furthermore, amidoximes exhibit antimicrobial properties against various pathogens, making them candidates for drug development .

Table 2: Pharmacological Properties of Amidoximes

| Activity Type | Description | Example Compounds |

|---|---|---|

| Cardiotonic | Increases heart muscle contractility | Various this compound derivatives |

| Antimicrobial | Effective against pathogens | This compound-based antibiotics |

| Anticoagulant | Inhibits platelet aggregation | Specific this compound formulations |

Material Science

Synthesis of Functional Materials

Amidoximes are utilized in synthesizing advanced materials with specific functionalities. For instance, this compound groups can be incorporated into mesoporous silica and other organic frameworks to create materials with enhanced adsorption properties for various applications, including catalysis and environmental remediation .

Case Studies

Case Study 1: Uranium Extraction from Seawater

A study demonstrated the effectiveness of this compound-functionalized polymers in extracting uranium from seawater. The research highlighted the influence of environmental conditions on adsorption efficiency and provided insights into optimizing synthesis methods to enhance performance .

Case Study 2: Decontamination of Chemical Warfare Agents

Research on this compound-functionalized cellulose revealed its capability to degrade nerve agents like VX effectively. The study illustrated the reaction mechanisms involved and emphasized the material's potential as a rapid decontamination agent in emergency scenarios .

作用机制

The mechanism of action of amidoximes involves their oxidation to release nitric oxide. This process is catalyzed by enzymes such as cytochrome P450 and nitric oxide synthase. The released nitric oxide then exerts its effects by interacting with molecular targets such as guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological responses .

相似化合物的比较

Amidoximes can be compared with other similar compounds such as oximes and imidedioximes:

属性

IUPAC Name |

N'-hydroxy-4-[5-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c19-17(21-23)13-5-1-11(2-6-13)15-9-10-16(25-15)12-3-7-14(8-4-12)18(20)22-24/h1-10,23-24H,(H2,19,21)(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZULDYEOVSIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=NO)N)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/O)/N)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186953-55-9 | |

| Record name | DB-290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DB-290 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R3RX2015Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。